molecular formula C30H32N2O6 B4924117 diethyl 3,3'-(1,4-phenylenediimino)bis(2-benzyl-3-oxopropanoate)

diethyl 3,3'-(1,4-phenylenediimino)bis(2-benzyl-3-oxopropanoate)

Cat. No. B4924117
M. Wt: 516.6 g/mol
InChI Key: BBHFOCDSNWMWPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 3,3'-(1,4-phenylenediimino)bis(2-benzyl-3-oxopropanoate), commonly known as BDP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDP belongs to the class of bis-β-diketones and has been studied for its ability to act as a chelating agent, as well as for its anti-inflammatory and antioxidant properties.

Mechanism of Action

The mechanism of action of BDP is not fully understood, but it is believed to involve the chelation of metal ions, which can lead to the inhibition of various enzymes and pathways involved in inflammation and oxidative stress. BDP has also been shown to activate the Nrf2-Keap1 pathway, which plays a crucial role in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
BDP has been shown to exhibit anti-inflammatory and antioxidant effects in various in vitro and in vivo studies. Inflammation and oxidative stress are known to play a crucial role in the development of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. BDP has also been shown to exhibit radioprotective effects, which make it a potential candidate for the treatment of radiation-induced damage.

Advantages and Limitations for Lab Experiments

BDP has several advantages for use in lab experiments, including its ability to act as a chelating agent and its anti-inflammatory and antioxidant properties. However, BDP also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on BDP, including its use as a drug delivery system, its potential as a radioprotective agent, and its ability to inhibit various enzymes and pathways involved in inflammation and oxidative stress. Further studies are needed to fully understand the mechanism of action of BDP and its potential therapeutic applications.

Synthesis Methods

BDP can be synthesized through a multistep process that involves the reaction between 1,4-phenylenediamine and diethyl 2-benzylmalonate, followed by the reaction between the intermediate product and acetylacetone. The final product is obtained through the esterification of the resulting bis-β-diketone with ethanol.

Scientific Research Applications

BDP has been extensively studied for its potential therapeutic applications in various fields of science, including chemistry, biochemistry, and medicine. In chemistry, BDP has been used as a chelating agent for the separation and purification of metal ions. In biochemistry, BDP has been studied for its anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In medicine, BDP has been studied for its potential use as a drug delivery system, as well as for its ability to act as a radioprotective agent.

properties

IUPAC Name

ethyl 2-benzyl-3-[4-[(2-benzyl-3-ethoxy-3-oxopropanoyl)amino]anilino]-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N2O6/c1-3-37-29(35)25(19-21-11-7-5-8-12-21)27(33)31-23-15-17-24(18-16-23)32-28(34)26(30(36)38-4-2)20-22-13-9-6-10-14-22/h5-18,25-26H,3-4,19-20H2,1-2H3,(H,31,33)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHFOCDSNWMWPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C(CC3=CC=CC=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 3,3'-(1,4-phenylenediimino)bis(2-benzyl-3-oxopropanoate)

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